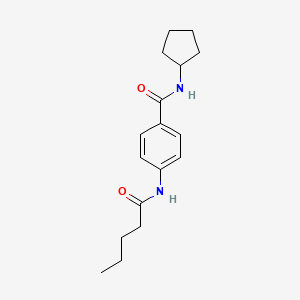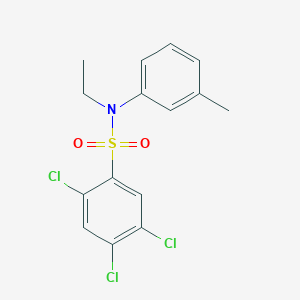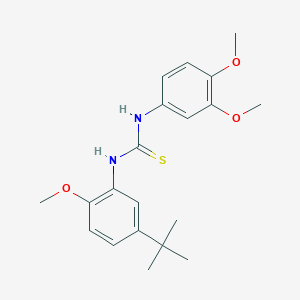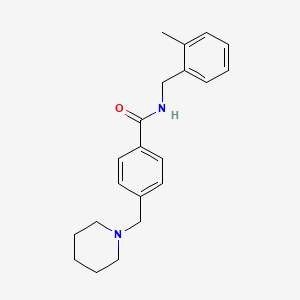
N-cyclopentyl-4-(pentanoylamino)benzamide
Übersicht
Beschreibung
N-cyclopentyl-4-(pentanoylamino)benzamide (CPB) is a compound that has gained attention in recent years due to its potential applications in scientific research. CPB is a small molecule that is capable of selectively inhibiting the activity of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Wirkmechanismus
N-cyclopentyl-4-(pentanoylamino)benzamide selectively inhibits the activity of a protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BRD4, N-cyclopentyl-4-(pentanoylamino)benzamide can alter the expression of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-(pentanoylamino)benzamide are largely dependent on the specific biological process being studied. In cancer research, N-cyclopentyl-4-(pentanoylamino)benzamide has been shown to inhibit tumor growth and induce cell death in cancer cells. In other studies, N-cyclopentyl-4-(pentanoylamino)benzamide has been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-4-(pentanoylamino)benzamide is its selectivity for BRD4, which allows researchers to study the specific effects of inhibiting this protein. However, N-cyclopentyl-4-(pentanoylamino)benzamide also has limitations, particularly in terms of its solubility and stability. These factors can make it difficult to use N-cyclopentyl-4-(pentanoylamino)benzamide in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-cyclopentyl-4-(pentanoylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, N-cyclopentyl-4-(pentanoylamino)benzamide could be used in combination with other drugs or therapies to enhance their effectiveness in treating various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-4-(pentanoylamino)benzamide and its potential applications in a variety of scientific fields.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-(pentanoylamino)benzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. The protein that N-cyclopentyl-4-(pentanoylamino)benzamide inhibits is known to play a role in the development and progression of certain types of cancer, and N-cyclopentyl-4-(pentanoylamino)benzamide has been shown to have anti-tumor effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-8-16(20)18-15-11-9-13(10-12-15)17(21)19-14-6-4-5-7-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABPQYOLCWKUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B4791325.png)



![2-({[3-(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4791344.png)
![N-(2,4-difluorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4791358.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4791363.png)
![3,5-dimethyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4791384.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4791390.png)


![2-[(4-bromophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4791407.png)
![1-(2,4-dichlorophenyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4791412.png)